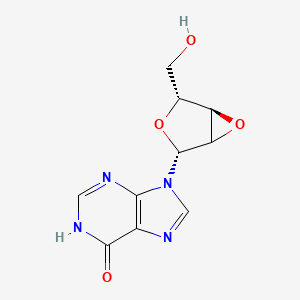

2/',3/'-Anhydroinosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

2’,3’-Anhydroinosine can be synthesized through various chemical routes. One common method involves the radical dehalogenation of 9-(2’,5’-di-O-acetyl-3’-bromo-3’-deoxyxylofuranosyl)hypoxanthine . This reaction is catalyzed by purine nucleoside phosphorylase from Escherichia coli . The reaction conditions typically involve the use of deuterium oxide (D2O) instead of water (H2O) to accumulate intermediate substances in sufficient quantities .

化学反应分析

2’,3’-Anhydroinosine undergoes various chemical reactions, including hydrolysis and radical dehalogenation . During hydrolysis, the compound forms intermediates that inhibit the formation of 1-phospho-3-deoxyribose . Common reagents used in these reactions include deuterium oxide and purine nucleoside phosphorylase . The major products formed from these reactions are intermediates containing deuterium .

科学研究应用

2’,3’-Anhydroinosine has several scientific research applications. It is used in the study of nucleosides and nucleotides, particularly in the synthesis of 2-fluorocordycepin . The compound is also used in the investigation of purine nucleoside phosphorylase activity and its role in biochemical pathways . Additionally, 2’,3’-Anhydroinosine is employed in the study of radical dehalogenation reactions and their impact on nucleoside synthesis .

作用机制

The mechanism of action of 2’,3’-Anhydroinosine involves its interaction with purine nucleoside phosphorylase . The compound inhibits the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin . This inhibition is achieved through the hydrolysis of 2’,3’-Anhydroinosine, which forms intermediates that interfere with the biochemical pathway .

相似化合物的比较

2’,3’-Anhydroinosine is similar to other modified nucleosides such as 3’-deoxyinosine and 2-fluorocordycepin . it is unique in its ability to inhibit the formation of 1-phospho-3-deoxyribose during nucleoside synthesis . This property makes it a valuable tool in biochemical research, particularly in the study of purine nucleoside phosphorylase activity .

生物活性

2',3'-Anhydroinosine (2',3'-AI) is a nucleoside analog that has garnered interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and potential therapeutic uses, supported by data tables and relevant studies.

Overview of 2',3'-Anhydroinosine

2',3'-AI is derived from inosine and is characterized by the absence of the 2' and 3' hydroxyl groups. This structural modification contributes to its unique biological properties, particularly in inhibiting various enzymatic activities.

Enzyme Inhibition

Enzyme Activity : Research indicates that 2',3'-AI exhibits significant inhibitory effects on certain enzymes, particularly purine nucleoside phosphorylase (PNP). PNP is crucial in purine metabolism and is a target for cancer therapy.

- Inhibition of PNP : Studies have shown that 2',3'-AI can inhibit the formation of 1-α-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin, suggesting a potential role as an anticancer agent .

Anticancer Activity

The anticancer potential of 2',3'-AI has been explored through various studies. Its mechanism appears to involve the disruption of nucleotide metabolism, leading to impaired RNA synthesis in cancer cells.

- Case Studies : In vitro studies have demonstrated that 2',3'-AI can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, treatment with 2',3'-AI resulted in a dose-dependent decrease in cell viability in head and neck carcinoma models .

The biological activity of 2',3'-AI can be attributed to several mechanisms:

- Inhibition of Nucleotide Synthesis : By inhibiting PNP, 2',3'-AI disrupts the salvage pathway of purine metabolism, leading to reduced availability of nucleotides necessary for DNA and RNA synthesis.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

Research Findings

Recent studies have provided insights into the pharmacological potential of 2',3'-AI:

- A study highlighted that derivatives of 2',3'-AI showed no inhibitory effect on PNP directly but indicated that hydrolysis products could influence enzyme activity indirectly .

- Another investigation revealed that when combined with other agents, such as actinobolin, the efficacy of 2',3'-AI against bacterial infections was enhanced, showcasing its potential as a therapeutic adjunct .

属性

CAS 编号 |

31766-13-9 |

|---|---|

分子式 |

C10H10N4O4 |

分子量 |

250.21 g/mol |

IUPAC 名称 |

9-[(1R,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |

InChI 键 |

WDIGUIIOGAEQHN-KQYNXXCUSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |

手性 SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO |

规范 SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |

同义词 |

9-(2,3-Anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one; |

产品来源 |

United States |

Q1: Can 2',3'-Anhydroinosine interfere with enzymatic reactions involving purine nucleosides?

A2: Yes, 2',3'-Anhydroinosine can negatively impact enzymatic reactions involving purine nucleosides. Specifically, it has been observed to hinder the synthesis of 2-fluorocordycepin catalyzed by E. coli purine nucleoside phosphorylase. [] This interference stems from the products of 2',3'-Anhydroinosine hydrolysis, which inhibit the formation of 1-phospho-3-deoxyribose, a crucial component in the synthesis of 2-fluorocordycepin. [] This finding highlights the importance of considering potential contaminants like 2',3'-Anhydroinosine, even in trace amounts, during enzymatic synthesis involving purine nucleosides.

Q2: Why is understanding the hydrolysis of 2',3'-Anhydroinosine important in the context of nucleoside synthesis?

A3: Understanding the hydrolysis of 2',3'-Anhydroinosine is crucial for several reasons. Firstly, 2',3'-Anhydroinosine can appear as a byproduct during the synthesis of other nucleosides, such as 3′-deoxyinosine. [] Its presence, even in small amounts, can significantly affect reaction yields and complicate the purification process. Secondly, the hydrolysis products of 2',3'-Anhydroinosine can themselves be inhibitors of crucial enzymes involved in nucleoside metabolism and synthesis. [] This interference has direct implications for the efficient production of desired nucleoside analogs, like 2-fluorocordycepin. Therefore, a thorough understanding of its hydrolysis pathway allows for the development of strategies to minimize its formation and mitigate its negative impact on desired synthetic outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。